![molecular formula C13H15BrO2 B12518428 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL CAS No. 802982-14-5](/img/structure/B12518428.png)
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butyn-1-ol, featuring a bromopropoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyphenylbut-3-yn-1-ol.
Bromination: The hydroxyl group is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the bromopropoxy derivative.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The triple bond can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopropoxy group can facilitate binding to specific sites, while the butyn-1-ol moiety can participate in various chemical reactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)but-3-yn-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-(Bromomethyl)phenyl)but-3-yn-1-ol: Similar structure but with a bromomethyl group instead of a bromopropoxy group.
3-Butyn-1-ol: The parent compound without any substituents on the phenyl ring.
Uniqueness
4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL is unique due to the presence of the bromopropoxy group, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structure also allows for potential interactions with biological targets, making it valuable in medicinal chemistry research.
Propiedades
Número CAS |
802982-14-5 |
|---|---|
Fórmula molecular |
C13H15BrO2 |
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
4-[4-(3-bromopropoxy)phenyl]but-3-yn-1-ol |
InChI |
InChI=1S/C13H15BrO2/c14-9-3-11-16-13-7-5-12(6-8-13)4-1-2-10-15/h5-8,15H,2-3,9-11H2 |
Clave InChI |
OGEQIIACQKKPIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CCCO)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
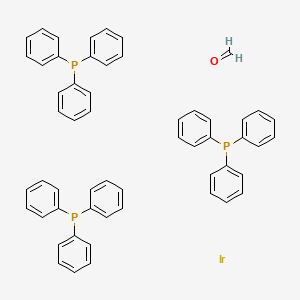
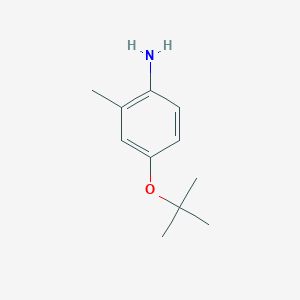
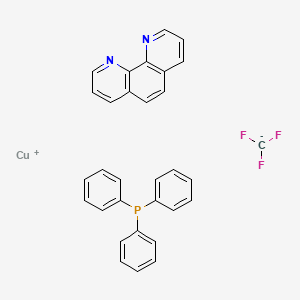
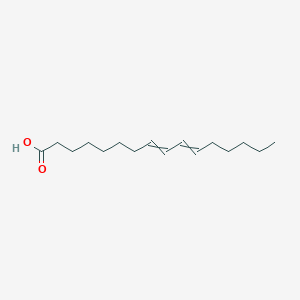
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
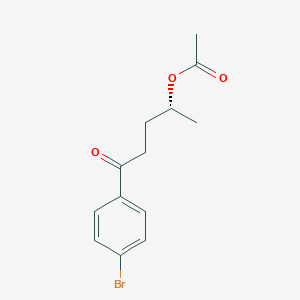
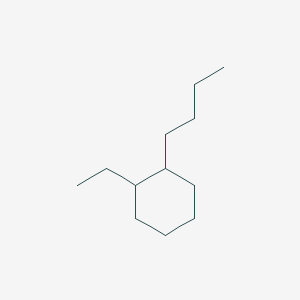
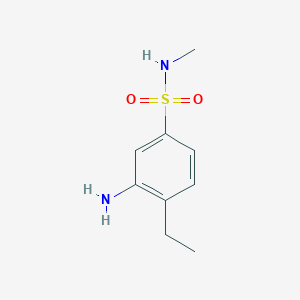
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

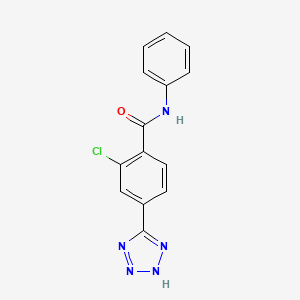
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
